REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][N:11]=1)[C:5]([O:7][CH3:8])=[O:6].[C:12]1(B(O)O)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(=O)([O-])[O-].[K+].[K+].C(Cl)Cl>CO.O.Cl[Pd]Cl>[C:12]1([C:2]2[CH:3]=[C:4]([CH:9]=[CH:10][N:11]=2)[C:5]([O:7][CH3:8])=[O:6])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)OC)C=CN1
|
Name
|
|
Quantity
|
2.66 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
Name
|
|
Quantity
|
3.02 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
PdCl2
|
Quantity
|
0.316 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the vial was capped
|
Type
|
CUSTOM
|
Details
|
The solids were removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate partly evaporated
|
Type
|
CUSTOM
|
Details
|
to yield a dark red slurry
|
Type
|
CUSTOM
|
Details
|
the phases separated
|
Type
|
EXTRACTION
|
Details
|
The water phase (pH 9) was extracted with DCM
|
Type
|
WASH
|
Details
|
the combined organic phase washed with brine
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to yield a dark red oil
|
Type
|
CUSTOM
|
Details
|
The compound was purified via Biotage, SNAP 340 g KP-SIL, eluent isocratic heptane/ethyl acetate 9:1 for 2 CV
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1C=C(C(=O)OC)C=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.83 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 58.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |